molecular formula C13H14O3 B13930737 Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate

Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate

Cat. No.: B13930737
M. Wt: 218.25 g/mol
InChI Key: PJXJTRUZADQBNS-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate is an organic compound with the molecular formula C13H14O3 It is a derivative of propanoic acid and features a cyclopropyl group attached to a phenyl ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate typically involves the reaction of cyclopropyl ketones with phenylacetic acid derivatives. One common method is the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base such as sodium ethoxide. The reaction conditions often require refluxing in an organic solvent like ethanol or toluene to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate involves its interaction with various molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards nucleophiles. The phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-phenylpropanoate: Lacks the cyclopropyl group, making it less sterically hindered.

    Ethyl 3-oxo-3-(1-phenylcyclopropyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate: Contains a trifluoromethyl group on the phenyl ring, altering its electronic properties.

Uniqueness

Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate is unique due to the presence of the cyclopropyl group, which introduces significant ring strain and affects the compound’s reactivity. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate

InChI

InChI=1S/C13H14O3/c1-16-12(15)9-11(14)13(7-8-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

PJXJTRUZADQBNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1(CC1)C2=CC=CC=C2

Origin of Product

United States

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